molecular formula C16H11I B13751777 1-Iodo-8-phenylnaphthalene CAS No. 25308-69-4

1-Iodo-8-phenylnaphthalene

Cat. No.: B13751777
CAS No.: 25308-69-4
M. Wt: 330.16 g/mol
InChI Key: JKEOWGMQYOZBTL-UHFFFAOYSA-N
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Description

1-Iodo-8-phenylnaphthalene is an organic compound with the molecular formula C16H11I . It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a phenyl group at the eighth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-8-phenylnaphthalene can be synthesized through various methods. One common approach involves the iodination of 8-phenylnaphthalene using iodine and an oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-8-phenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include azido-8-phenylnaphthalene or tert-butoxy-8-phenylnaphthalene.

    Oxidation: Products include various oxidized naphthalene derivatives.

    Reduction: The major product is 8-phenylnaphthalene.

Scientific Research Applications

1-Iodo-8-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-8-phenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the phenyl group. The iodine atom can act as a leaving group in substitution reactions, while the phenyl group can stabilize reaction intermediates through resonance. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-8-phenylnaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The larger atomic radius and higher atomic weight of iodine also influence the compound’s physical and chemical behavior .

Properties

CAS No.

25308-69-4

Molecular Formula

C16H11I

Molecular Weight

330.16 g/mol

IUPAC Name

1-iodo-8-phenylnaphthalene

InChI

InChI=1S/C16H11I/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H

InChI Key

JKEOWGMQYOZBTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)I

Origin of Product

United States

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